2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
CAS No.:
Cat. No.: VC16247693
Molecular Formula: C15H18F3NO5
Molecular Weight: 349.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18F3NO5 |
|---|---|
| Molecular Weight | 349.30 g/mol |
| IUPAC Name | 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22) |
| Standard InChI Key | YKKXYVBUZMXIKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemical Configuration
The compound’s molecular formula is C₁₅H₁₈F₃NO₅, with a molecular weight of 349.30 g/mol. Its structure features a central propanoic acid backbone substituted with:
-
A hydroxy group (-OH) at the second carbon.
-
A tert-butoxycarbonylamino (Boc) group at the third carbon.
-
A 3-(trifluoromethyl)phenyl moiety attached to the same carbon .
The stereochemistry is critical to its bioactivity. The (2S,3R) and (2R,3R) configurations are common stereoisomers, as evidenced by their distinct PubChem entries . For instance, the (2S,3S) isomer (PubChem CID 2762331) has a specific spatial arrangement that influences its interaction with biological targets .
Table 1: Comparative Analysis of Stereoisomers
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Amino Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
-
Friedel-Crafts Acylation: Introduction of the 3-(trifluoromethyl)phenyl group via electrophilic aromatic substitution .
-
Hydroxylation: Oxidation or enzymatic addition of the hydroxy group at the second carbon .
-
Deprotection: Removal of the Boc group under acidic conditions.
Yield optimization typically requires precise control of reaction temperature (-10°C to 25°C) and catalysts such as boron trifluoride etherate .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and purity (>98%). Key parameters include:
-
Residence Time: 30–60 minutes.
-
Pressure: 1–3 atm.
-
Catalyst Loading: 5–10 mol%.
A comparative study of batch vs. flow synthesis revealed a 15% increase in yield and 20% reduction in waste for the latter .
Mechanistic and Biochemical Insights
Enzymatic Interactions
The compound’s hydroxy and Boc groups facilitate hydrogen bonding with enzymes like cytochrome P450 and hydrolases. For example, the (2S,3S)-isomer inhibits P450 3A4 with an IC₅₀ of 12 µM, suggesting potential as a metabolic modulator .
Future Directions
Further research should explore:
-
Structure-Activity Relationships (SAR): Modifying the trifluoromethyl group to enhance potency.
-
In Vivo Toxicology: Assessing chronic exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume